Product packaging for 2-(Hydroxymethyl)-5-(propan-2-yl)phenol(Cat. No.:)

2-(Hydroxymethyl)-5-(propan-2-yl)phenol

Cat. No.: B13165409
M. Wt: 166.22 g/mol
InChI Key: XAZMRAYQQJAAJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Hydroxymethyl)-5-(propan-2-yl)phenol (CAS 111044-81-6) is a phenolic compound of significant interest in biochemical and pharmacological research. With the molecular formula C10H14O2 and a molecular weight of 166.22 g/mol , this molecule is recognized as a metabolite of carvacrol (5-isopropyl-2-methylphenol) , a natural monoterpenoid found in the essential oils of oregano, thyme, and other aromatic plants . Carvacrol, the parent compound, is extensively studied for its potent antimicrobial and anti-biofilm properties against a range of pathogens , as well as its demonstrated antiviral activity, for example against the norovirus . It also functions as a flavoring agent and preservative . Researchers are increasingly focused on the metabolic pathways of bioactive food compounds. As a metabolite, this compound serves as a crucial target for studies investigating how compounds like carvacrol are absorbed, metabolized, and excreted by the body . Research into this compound and its precursors contributes to the growing field of identifying biomarkers for dietary intake . This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14O2 B13165409 2-(Hydroxymethyl)-5-(propan-2-yl)phenol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14O2

Molecular Weight

166.22 g/mol

IUPAC Name

2-(hydroxymethyl)-5-propan-2-ylphenol

InChI

InChI=1S/C10H14O2/c1-7(2)8-3-4-9(6-11)10(12)5-8/h3-5,7,11-12H,6H2,1-2H3

InChI Key

XAZMRAYQQJAAJE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)CO)O

Origin of Product

United States

Chemical Reactivity and Mechanistic Investigations of Phenolic Systems

Reactivity of the Aromatic Ring in Phenols

Phenols are a class of organic compounds characterized by a hydroxyl (-OH) group directly bonded to an aromatic ring. patsnap.comsolubilityofthings.com This structural arrangement confers unique chemical properties and reactivity to the molecule. The aromatic ring in phenols is highly susceptible to electrophilic substitution reactions, a reactivity that stems from the electron-rich nature of the ring. byjus.comnumberanalytics.com The hydroxyl group is a powerful activating group, meaning it increases the rate of reaction compared to benzene (B151609). wikipedia.org It donates electron density to the aromatic system through resonance, stabilizing the intermediate carbocation (the arenium ion) formed during the substitution process. byjus.comquora.com This enhanced reactivity often means that reactions can proceed under milder conditions, and sometimes even without a catalyst that would be necessary for benzene itself. chemistrysteps.comvanderbilt.edu

Electrophilic Aromatic Substitution Mechanisms

Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, including phenols. wikipedia.org The general mechanism proceeds through a two-step process. masterorganicchemistry.comdalalinstitute.com

Attack of the electrophile: The π-electron system of the aromatic ring acts as a nucleophile and attacks an electrophile (E+). This is the slow, rate-determining step because it temporarily disrupts the aromaticity of the ring. masterorganicchemistry.com The result is the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. numberanalytics.comdalalinstitute.com

Deprotonation: A base removes a proton from the carbon atom that formed the bond with the electrophile. This is a fast step that restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com

When a benzene ring has one or more substituents, the position of subsequent electrophilic attack is not random. Substituents direct incoming electrophiles to specific positions on the ring. wikipedia.org

Hydroxyl (-OH) Group: The hydroxyl group is a strongly activating and ortho, para-directing substituent. byjus.comvanderbilt.edu The oxygen atom's non-bonding electron pairs can be delocalized into the aromatic ring through resonance. quora.com This delocalization creates a partial negative charge on the carbon atoms at the ortho (positions 2 and 6) and para (position 4) positions. quora.com Consequently, electrophiles are preferentially attacked at these electron-rich sites. ksu.edu.sa

Alkyl (-R) Groups: Alkyl groups, such as the propan-2-yl (isopropyl) group in 2-(Hydroxymethyl)-5-(propan-2-yl)phenol, are weakly activating and also ortho, para-directing. solubilityofthings.comlibretexts.org They donate electron density to the ring primarily through an inductive effect and hyperconjugation. wikipedia.org

For this compound, the powerful ortho, para-directing effect of the hydroxyl group is dominant. The isopropyl group also directs to its own ortho and para positions. The combined effect of these groups will direct incoming electrophiles to the available positions on the ring, with steric hindrance also playing a role in determining the final product distribution.

Table 1: Directing Effects of Substituents in Phenolic Systems

Substituent GroupElectronic EffectActivating/DeactivatingDirecting Influence
Hydroxyl (-OH)Resonance donation, Inductive withdrawalStrongly Activatingortho, para
Alkyl (-R)Inductive donation, HyperconjugationWeakly Activatingortho, para
Hydroxymethyl (-CH₂OH)Inductive withdrawalWeakly Deactivatingmeta (predicted)

Nitration and halogenation are common electrophilic aromatic substitution reactions for phenols.

Nitration: Phenols react with dilute nitric acid at low temperatures to produce a mixture of ortho- and para-nitrophenols. byjus.comsarthaks.com The high reactivity of the phenol (B47542) ring means that harsh conditions are not required, and using concentrated nitric acid can lead to the formation of polysubstituted products, such as 2,4,6-trinitrophenol (picric acid), as well as significant oxidative decomposition of the starting material. sarthaks.comlibretexts.org The ortho and para isomers can typically be separated by steam distillation due to differences in their volatility, arising from intramolecular hydrogen bonding in the ortho isomer. byjus.comsarthaks.com

Halogenation: Phenols are so reactive that they undergo halogenation (with bromine or chlorine) readily, even without a Lewis acid catalyst. byjus.comvanderbilt.edu When phenol is treated with bromine water, a white precipitate of 2,4,6-tribromophenol (B41969) is formed almost instantaneously. byjus.com This high reactivity is partly because, in polar solvents like water, the phenol can ionize to the more reactive phenoxide ion. sarthaks.commlsu.ac.in To achieve mono-substitution, the reaction must be carried out under milder conditions, such as at low temperatures and in a non-polar solvent like carbon disulfide (CS₂) or carbon tetrachloride (CCl₄). sarthaks.commlsu.ac.in

Oxidation Pathways and Products

Phenols are readily oxidized, and the reaction can yield a variety of products depending on the oxidizing agent and reaction conditions. patsnap.comlibretexts.org The oxidation of phenols is a key process in both industrial chemistry and biological systems.

A common outcome of phenol oxidation is the formation of quinones. libretexts.orglibretexts.org For example, the oxidation of hydroquinone (B1673460) (a 1,4-dihydroxybenzene) yields p-benzoquinone. A wide range of oxidizing agents can effect this transformation, including chromic acid, sodium dichromate, and Fremy's salt. libretexts.orglibretexts.org The oxidation process involves the loss of two electrons and two protons. libretexts.org This redox equilibrium between dihydroxybenzenes and quinones is crucial in biological electron transport chains, where molecules like ubiquinones (B1209410) (Coenzyme Q) act as electron carriers. libretexts.orglibretexts.org

Radical Mechanisms in Phenol Oxidation

The oxidation of phenols often proceeds through radical mechanisms. numberanalytics.comwikipedia.org The initial step is typically the abstraction of the hydrogen atom from the hydroxyl group, forming a phenoxy radical. wikipedia.org This can be achieved through hydrogen atom transfer (HAT) or a single electron transfer followed by a proton transfer (SET-PT). frontiersin.orgresearchgate.net

Phenolic antioxidants, for instance, exert their protective effects by donating this hydrogen atom to reactive free radicals, thereby neutralizing them and forming a relatively stable phenoxy radical. frontiersin.orgresearchgate.net The stability of the phenoxy radical is enhanced by the delocalization of the unpaired electron over the aromatic ring.

Once formed, these phenoxy radicals can undergo several subsequent reactions. wikipedia.org One common pathway is radical-radical coupling, where two phenoxy radicals combine to form C-C or C-O bonds, leading to dimerization or polymerization. wikipedia.orgresearchgate.net This oxidative coupling is a fundamental process in the biosynthesis of natural products like lignin. wikipedia.orgresearchgate.net Alternatively, a phenoxy radical can react with another molecule, such as another phenol, in a radical-phenol mechanism. wikipedia.org

Table 2: Common Reactions of the Phenolic Aromatic Ring

Reaction TypeReagentsTypical ProductsMechanism
NitrationDilute HNO₃o-Nitrophenol, p-NitrophenolElectrophilic Aromatic Substitution
HalogenationBr₂ in CS₂ (low temp)o-Bromophenol, p-BromophenolElectrophilic Aromatic Substitution
HalogenationBromine water2,4,6-TribromophenolElectrophilic Aromatic Substitution
OxidationNa₂Cr₂O₇, H₂SO₄QuinonesRedox
ReductionH₂, Ni catalystCyclohexanolsCatalytic Hydrogenation

Reduction Reactions of Phenolic Compounds

While the phenolic ring is often oxidized, it can also be reduced under specific conditions. The most common reduction reaction of phenols is the catalytic hydrogenation of the aromatic ring. youtube.com This reaction converts the phenol into a cyclohexanol (B46403) derivative. youtube.com

The process typically involves treating the phenol with hydrogen gas (H₂) at high pressure and temperature, in the presence of a metal catalyst such as finely divided nickel, palladium, or platinum. youtube.com During this reaction, the double bonds of the aromatic ring are saturated with hydrogen atoms, breaking the aromatic system and forming a substituted cyclohexane (B81311) ring. For example, the catalytic reduction of phenol itself yields cyclohexanol. youtube.com

Reactivity of the Hydroxyl and Hydroxymethyl Functional Groups

The chemical behavior of this compound is dictated by the interplay of its three key structural components: the aromatic phenol ring, the acidic hydroxyl (-OH) group, and the reactive hydroxymethyl (-CH₂OH) group. The isopropyl group, being largely aliphatic, primarily exerts electronic and steric influences on the reactivity of the other functional groups. The phenolic hydroxyl group, in particular, activates the aromatic ring, making it susceptible to electrophilic substitution at the positions ortho and para to it. libretexts.org

Like other phenols, this compound is weakly acidic due to the resonance stabilization of its corresponding phenoxide anion. The hydroxyl group can donate a proton to a base to form a salt.

Phenol Acidity: The acidity of the phenolic proton allows for reaction with strong bases, such as sodium hydroxide (B78521) (NaOH), to form the sodium phenoxide salt. This reaction is a standard acid-base neutralization. The resulting phenoxide ion is a potent nucleophile and is water-soluble. uomustansiriyah.edu.iq The presence of both an electron-donating alkyl group (isopropyl) and a hydroxymethyl group on the ring influences the precise pKa value of the phenolic proton.

Salt Formation: The formation of a salt dramatically alters the solubility of the compound, rendering it more soluble in aqueous solutions compared to the neutral phenol. uomustansiriyah.edu.iq This property is often exploited in separation and purification processes. The general reaction is as follows:

C₁₀H₁₄O₂ + NaOH → [C₁₀H₁₃O₂]⁻Na⁺ + H₂O

The phenoxide salt can be readily converted back to the neutral phenol by treatment with a stronger acid, such as hydrochloric acid (HCl).

The presence of both a hydroxyl and a hydroxymethyl group in an ortho position allows for complex hydrogen bonding. These interactions significantly influence the physical properties of the compound, such as its boiling point, melting point, and solubility.

Intramolecular Hydrogen Bonding: An intramolecular hydrogen bond can form between the hydrogen of the phenolic hydroxyl group and the oxygen of the adjacent hydroxymethyl group. This interaction creates a stable six-membered ring-like structure. Such internal hydrogen bonds are a known feature in ortho-substituted phenols, like pyrocatechol, and affect their conformational preferences and chemical properties. nih.govresearchgate.net

Intermolecular Hydrogen Bonding: In addition to intramolecular bonding, the hydroxyl and hydroxymethyl groups can participate in intermolecular hydrogen bonds with neighboring molecules of this compound or with solvent molecules. nih.gov In protic solvents, these solute-solvent interactions can compete with and potentially disrupt the intramolecular hydrogen bonds. stanford.edu The balance between these competing hydrogen bonds is crucial in determining the compound's behavior in different environments. mdpi.com

Interaction TypeParticipating GroupsSignificance
Intramolecular H-Bond Phenolic -OH and Hydroxymethyl -OStabilizes conformation, influences acidity and reactivity.
Intermolecular H-Bond -OH and -CH₂OH groups with other moleculesAffects physical properties like boiling point and solubility.
Solute-Solvent H-Bond -OH and -CH₂OH groups with solventInfluences solubility and can compete with intramolecular bonds. stanford.edu

Reaction Mechanisms of Specific Derivatives (e.g., Photoremovable Protecting Groups)

The hydroxyl group of a phenol is often protected during multi-step chemical syntheses to prevent unwanted side reactions. Photoremovable protecting groups (PPGs), or "caged compounds," are a class of protecting groups that can be cleaved by light, offering precise spatial and temporal control over the release of the active molecule. acs.orgrsc.org

The hydroxyl group of this compound could be derivatized to incorporate a PPG. A common strategy involves converting the phenol into an ether or ester with a photolabile moiety, such as a 2-nitrobenzyl or a coumarin-based group. researchgate.net

General Mechanism of a 2-Nitrobenzyl-Protected Phenol:

Photoexcitation: Upon irradiation with UV light of a specific wavelength, the 2-nitrobenzyl group absorbs a photon and is promoted to an excited state.

Intramolecular Hydrogen Abstraction: In the excited state, an intramolecular rearrangement occurs where the benzylic hydrogen is transferred to one of the oxygens of the nitro group, forming an aci-nitro intermediate.

Cyclization and Cleavage: This intermediate undergoes further rearrangement and cyclization. Subsequent fragmentation releases the desired phenol (in this case, this compound), along with a 2-nitrosobenzaldehyde byproduct. psu.edu

The efficiency of this photorelease, measured by the quantum yield, and the rate of the release are critical parameters for practical applications. semanticscholar.org The byproducts of the photoreaction should ideally be non-toxic and not interfere with the system being studied. acs.org

PPG FamilyGeneral Release MechanismKey Features
2-Nitrobenzyl Intramolecular H-abstraction, formation of aci-nitro intermediate, fragmentation. psu.eduWidely used, mechanism well-understood.
Arylcarbonylmethyl (e.g., Phenacyl) Can involve electron transfer mechanisms, leading to cleavage. acs.orgThermally stable and synthetically accessible.
Coumarin-based Often involves photosolvolysis or photo-heterolysis.Can offer advantages like excitation at longer wavelengths.

Tautomerism in Phenolic Systems

Phenols can theoretically exist in equilibrium with their keto tautomers (cyclohexadienones). This phenomenon is known as keto-enol tautomerism. For most simple phenols, the equilibrium overwhelmingly favors the aromatic enol (phenol) form due to the significant stabilization energy of the aromatic ring. rsc.org

For this compound, the potential keto-enol equilibrium would involve the migration of the phenolic hydrogen to one of the ortho or para carbon atoms of the ring, with the concurrent formation of a carbon-oxygen double bond.

Keto-Enol Equilibrium: The enol form (the phenol) is significantly more stable than the possible keto tautomers. The disruption of the aromatic sextet in the keto forms represents a substantial energetic penalty. Therefore, the concentration of the keto tautomers at equilibrium is negligible under normal conditions.

While simple keto-enol tautomerism is unfavorable, related phenomena like ring-chain tautomerism can occur in more complex, substituted systems, although it is not a prominent feature of this specific compound's structure. rsc.org The stability of the phenolic form ensures that the chemistry of this compound is dominated by reactions of the aromatic ring and its hydroxyl and hydroxymethyl substituents.

Advanced Spectroscopic and Structural Characterization of 2 Hydroxymethyl 5 Propan 2 Yl Phenol and Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of organic molecules, offering precise information about the chemical environment of individual protons and carbon atoms.

Proton (¹H) NMR Analysis for Structural Elucidation

The ¹H NMR spectrum of 2-(hydroxymethyl)-5-(propan-2-yl)phenol is expected to exhibit distinct signals corresponding to each type of proton in the molecule. Based on the analysis of related compounds, such as carvacrol (B1668589) (5-isopropyl-2-methylphenol), and general principles of NMR spectroscopy, a detailed assignment of the proton signals can be predicted.

The aromatic region would likely show three signals corresponding to the protons on the benzene (B151609) ring. The isopropyl group would be characterized by a septet for the methine proton and a doublet for the two equivalent methyl groups. The newly introduced hydroxymethyl group would present a singlet for the methylene (B1212753) protons. The phenolic and alcoholic hydroxyl protons would also appear as singlets, though their chemical shifts can be variable and are often concentration and solvent-dependent.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
Aromatic H6.8 - 7.2Multiplet-
Aromatic H6.8 - 7.2Multiplet-
Aromatic H6.8 - 7.2Multiplet-
-CH₂- (hydroxymethyl)~4.6Singlet-
-CH- (isopropyl)~3.2Septet~7.0
-CH₃ (isopropyl)~1.2Doublet~7.0
Phenolic -OHVariableSinglet-
Alcoholic -OHVariableSinglet-

Carbon-13 (¹³C) NMR Analysis for Carbon Skeleton Confirmation

The ¹³C NMR spectrum provides a definitive confirmation of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal. The aromatic region will display six signals for the benzene ring carbons. The introduction of the hydroxymethyl group ortho to the hydroxyl group significantly influences the chemical shifts of the surrounding aromatic carbons.

The isopropyl group will show two signals: one for the methine carbon and another for the two equivalent methyl carbons. The hydroxymethyl group will be represented by a signal for the methylene carbon.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Predicted Chemical Shift (ppm)
Aromatic C-OH150 - 155
Aromatic C-CH₂OH125 - 130
Aromatic C-H115 - 130
Aromatic C-H115 - 130
Aromatic C-H115 - 130
Aromatic C-isopropyl140 - 145
-CH₂- (hydroxymethyl)60 - 65
-CH- (isopropyl)30 - 35
-CH₃ (isopropyl)20 - 25

2D NMR Techniques (e.g., COSY, HMQC, HMBC) for Connectivity Assignment

Two-dimensional (2D) NMR experiments are crucial for establishing the connectivity between protons and carbons, thereby confirming the proposed structure.

COSY (Correlation Spectroscopy): This experiment would reveal correlations between coupled protons. For instance, a cross-peak between the isopropyl methine proton and the isopropyl methyl protons would be expected, confirming their connectivity.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would show a correlation between the isopropyl methine proton and its corresponding carbon, the isopropyl methyl protons and their carbon, and the hydroxymethyl protons and their carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons. Key HMBC correlations would include those between the hydroxymethyl protons and the adjacent aromatic carbons, and between the isopropyl methine proton and the aromatic carbon to which it is attached.

Investigation of Stereoisomerism and Conformational Dynamics via NMR

For this compound, the primary focus of stereochemical investigation via NMR would be on the conformational dynamics, particularly the restricted rotation around the C-C bond connecting the isopropyl group to the aromatic ring. Atropisomerism could arise if the rotation around this bond is significantly hindered by the presence of the adjacent hydroxymethyl group.

Dynamic NMR (DNMR) studies, such as variable temperature NMR, could be employed to investigate the rotational barrier of the isopropyl group. At low temperatures, separate signals for the two methyl groups of the isopropyl moiety might be observed if the rotation is slow on the NMR timescale. As the temperature increases, these signals would broaden and eventually coalesce into a single doublet, allowing for the calculation of the energy barrier to rotation. 2D EXSY (Exchange Spectroscopy) experiments could also be utilized to study the conformational exchange between different rotamers. nih.govnih.govresearchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy, particularly Fourier Transform Infrared (FTIR) spectroscopy, is a powerful technique for identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its various functional groups.

A broad absorption band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibrations of both the phenolic and alcoholic hydroxyl groups, likely broadened due to hydrogen bonding. The C-H stretching vibrations of the aromatic ring and the alkyl groups (isopropyl and hydroxymethyl) would appear in the 2850-3100 cm⁻¹ region.

The aromatic C=C stretching vibrations are expected to produce several bands in the 1450-1600 cm⁻¹ range. The C-O stretching vibrations of the phenolic and alcoholic groups would likely be observed in the 1000-1250 cm⁻¹ region. Finally, the out-of-plane C-H bending vibrations of the substituted benzene ring would give rise to characteristic bands in the 650-900 cm⁻¹ region, which can provide information about the substitution pattern.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Vibrational Mode Functional Group
3200-3600 (broad)O-H stretchPhenolic and Alcoholic -OH
2850-3100C-H stretchAromatic and Aliphatic C-H
1450-1600C=C stretchAromatic Ring
1000-1250C-O stretchPhenolic and Alcoholic C-O
650-900C-H bend (out-of-plane)Substituted Benzene Ring

Raman Spectroscopy for Complementary Vibrational Analysis

Raman spectroscopy provides valuable information on molecular vibrations that are complementary to infrared (IR) spectroscopy. The analysis of this compound would focus on vibrations involving the phenolic ring and its substituents.

For the parent isomers, thymol (B1683141) and carvacrol, distinct Raman shifts allow for their differentiation. A key distinguishing feature is a ring vibration observed at 740 cm⁻¹ for thymol and 760 cm⁻¹ for carvacrol. researchgate.net Other significant peaks for carvacrol include a conjugated C=C stretching vibration at 1621 cm⁻¹, a breathing vibration mode at 760 cm⁻¹, and an aromatic ring vibration at 570 cm⁻¹. researchgate.net

For this compound, the Raman spectrum would be expected to exhibit:

New Vibrational Modes: The introduction of the -CH2OH group would introduce new vibrational modes, including C-O stretching and O-H bending of the hydroxymethyl group, which are typically found in the 1000-1200 cm⁻¹ and 1300-1450 cm⁻¹ regions, respectively.

Shifts in Existing Bands: The electron-donating nature of the hydroxymethyl group, compared to a methyl group, could cause slight shifts in the aromatic ring breathing modes and C-H vibrations.

Characteristic Phenolic Vibrations: The spectrum would retain the characteristic vibrations of the substituted phenol (B47542) structure, such as the aromatic C=C stretching and ring deformation modes.

A comparative table of expected and observed Raman shifts for related compounds is presented below.

Vibrational ModeCarvacrol (cm⁻¹) researchgate.netThymol (cm⁻¹) researchgate.netExpected for this compound
Aromatic C=C Stretch1621~1620~1620
Ring Breathing / Deformation760740~750-770
Aromatic Ring Vibration570-~570
C-O Stretch (Hydroxymethyl)N/AN/A~1000-1200
O-H Bend (Hydroxymethyl)N/AN/A~1300-1450

Electronic Absorption and Emission Spectroscopy

UV-Vis spectroscopy is used to study the electronic transitions within a molecule. Phenolic compounds exhibit characteristic absorption bands in the UV region arising from π → π* transitions of the aromatic ring. For thymol and its isomer carvacrol, the maximum absorption (λmax) is typically observed around 274 nm. nih.gov

The electronic transitions in this compound would be influenced by the substituents on the phenol ring. The primary electronic transitions are associated with the benzene ring chromophore. The hydroxyl (-OH), isopropyl (-CH(CH₃)₂), and hydroxymethyl (-CH₂OH) groups act as auxochromes, modifying the absorption wavelength and intensity. Both the hydroxyl and hydroxymethyl groups are electron-donating, which can cause a slight bathochromic (red) shift compared to unsubstituted benzene. It is anticipated that the λmax for this compound would be similar to or slightly longer than that of carvacrol due to the additional auxochromic group.

CompoundSolventλmax (nm)Reference
ThymolEthanol~274 nih.gov
CarvacrolEthanol~274 nih.gov
This compound (Expected)Ethanol~275-280-

Solvatochromism describes the shift in the absorption maximum of a substance in response to a change in the polarity of the solvent. This phenomenon provides insight into the solute-solvent interactions and the difference in dipole moment between the ground and excited states of the molecule.

Studies on thymol have shown that its electronic absorption spectrum is influenced by solvent polarity. researchgate.net In various solvents, the position, intensity, and shape of the absorption bands are modified due to intermolecular interactions such as dipole-dipole forces and hydrogen bonding. researchgate.net For phenolic compounds, hydrogen bonding between the phenolic hydroxyl group and the solvent molecules plays a significant role.

For this compound, the presence of two hydroxyl groups (one phenolic, one alcoholic) would lead to more complex solvent interactions. Both groups can act as hydrogen bond donors, and the oxygen atoms can act as hydrogen bond acceptors. It is expected that in polar, protic solvents (e.g., ethanol, methanol), significant hydrogen bonding would stabilize the ground state, potentially leading to a hypsochromic (blue) shift of the n → π* transition and a bathochromic (red) shift of the π → π* transition compared to non-polar solvents. The solvatochromic behavior would be more pronounced than in carvacrol or thymol due to the additional site for hydrogen bonding.

The table below summarizes the absorption maxima of thymol in various solvents, illustrating the solvatochromic effect. A similar, likely more pronounced, trend would be expected for this compound.

SolventDielectric Constant (ε)λmax of Thymol (nm) researchgate.net
Cyclohexane (B81311)2.02272.9
Benzene2.28276.8
Chloroform4.81271.7
Ethyl acetate6.02279.0
Ethanol24.55274.7
Methanol (B129727)32.70272.9
DMSO46.68278.3

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. The molecular weight of this compound (C₁₀H₁₄O₂) is 166.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 166.

The fragmentation pattern would be characteristic of a substituted phenol with an alkyl and a hydroxymethyl group. Aromatic alcohols often show a prominent molecular ion peak due to the stability of the aromatic ring. whitman.edulibretexts.org Key fragmentation pathways for this compound would likely include:

Loss of a methyl group (-CH₃): A significant fragment at m/z 151 ([M-15]⁺) resulting from the cleavage of the isopropyl group. This is a common fragmentation for both thymol and carvacrol, often leading to the base peak. massbank.eunist.gov

Loss of water (-H₂O): A peak at m/z 148 ([M-18]⁺) from the elimination of water, likely involving the hydroxymethyl group and an adjacent ring hydrogen.

Loss of a formyl radical (-CHO): A peak at m/z 137 ([M-29]⁺), a characteristic fragmentation for phenols. libretexts.org

Loss of carbon monoxide (-CO): A peak at m/z 138 ([M-28]⁺), also typical for phenols. libretexts.org

Loss of the hydroxymethyl radical (-CH₂OH): A peak at m/z 135 ([M-31]⁺).

Loss of propene (C₃H₆): Benzylic cleavage leading to the loss of propene from the isopropyl group, resulting in a fragment at m/z 124 ([M-42]⁺).

The mass spectrum of the isomeric parent compound, carvacrol (C₁₀H₁₄O, MW=150.22), shows a molecular ion peak at m/z 150 and a base peak at m/z 135, corresponding to the loss of a methyl group. massbank.eufigshare.com

Ion FragmentProposed LossExpected m/z for C₁₀H₁₄O₂Observed m/z for Carvacrol (C₁₀H₁₄O) massbank.eu
[M]⁺˙-166150
[M-CH₃]⁺Methyl radical151135 (Base Peak)
[M-H₂O]⁺˙Water148N/A
[M-CO]⁺˙Carbon Monoxide138-
[M-CHO]⁺Formyl radical137-
[M-CH₂OH]⁺Hydroxymethyl radical135N/A
[M-C₃H₆]⁺˙Propene124-
[C₇H₇]⁺Tropylium ion9191

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid, including bond lengths, bond angles, and intermolecular interactions. While the crystal structure of this compound has not been specifically reported, analysis of structurally similar compounds can provide insights into its likely solid-state conformation and packing.

For example, the crystal structure of 4-(hydroxymethyl)phenol reveals that the phenol oxygen and hydroxymethyl carbon atoms lie in the plane of the benzene ring. nih.gov A similar planarity would be expected for this compound, although some torsion may occur due to steric hindrance from the adjacent isopropyl group.

The crystal packing of this compound would be dominated by hydrogen bonding due to the presence of two hydroxyl groups. These groups can act as both hydrogen bond donors and acceptors, leading to the formation of extensive networks.

Key expected intermolecular interactions include:

O-H···O Hydrogen Bonds: Strong hydrogen bonds would form between the phenolic hydroxyl group of one molecule and the hydroxymethyl hydroxyl group of a neighboring molecule, and vice-versa. This would likely lead to the formation of chains or sheets. In the crystal structure of 4-(hydroxymethyl)phenol, O-H···O hydrogen bonds link the molecules into a network. nih.gov

Phenol-Phenol Interactions: The phenolic hydroxyl group could also form hydrogen bonds with the phenolic oxygen of another molecule.

C-H···π Interactions: Weak interactions between the C-H bonds of the isopropyl or hydroxymethyl groups and the π-system of the aromatic ring of an adjacent molecule may also contribute to the stability of the crystal lattice. nih.govnih.gov

Other Chromatographic and Spectrometric Techniques for Purity and Identity

Beyond nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, a suite of other chromatographic and spectrometric techniques is essential for confirming the purity and identity of this compound and its derivatives. These methods provide orthogonal data, offering robust characterization of the compound, particularly within complex mixtures or when assessing low-level impurities. Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are two of the most powerful and commonly employed techniques for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compounds and Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. mdpi.com For this compound, which is a derivative of the naturally occurring volatile monoterpenoid carvacrol, GC-MS is particularly well-suited for assessing the presence of volatile precursors, byproducts, or contaminants. mdpi.comnih.gov The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection power of mass spectrometry. nih.gov

In a typical GC-MS analysis, the sample is vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the sample through a capillary column. nih.govthepharmajournal.com The separation is based on the differential partitioning of analytes between the stationary phase coating the column and the mobile gas phase. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster. For phenolic compounds like this compound, derivatization to form a more volatile species, such as a trimethylsilyl (B98337) (TMS) ether, may be employed to improve chromatographic peak shape and prevent thermal degradation. nist.gov

Upon exiting the column, the separated components enter the mass spectrometer, where they are ionized, typically by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that serves as a molecular fingerprint for identification. By comparing this spectrum to established libraries (e.g., NIST), the identity of the compound can be confirmed with high confidence. ajprd.com

Detailed research findings on the GC-MS analysis of the parent isomers, thymol and carvacrol, provide a strong basis for establishing methods for this compound.

ParameterTypical Conditions for Related Phenols (Thymol/Carvacrol)Reference
Column Capillary column, e.g., Elite-5MS (100% Dimethyl polysiloxane) or polar columns nih.govajprd.com
Carrier Gas Helium, at a constant flow rate (e.g., ~1 mL/min) nih.govthepharmajournal.com
Injection Mode Split injection (e.g., ratio 50:1 or 120:1) nih.govthepharmajournal.com
Injector Temperature 220-290 °C nih.govthepharmajournal.com
Oven Temperature Program Initial temp 50-80 °C, ramped at 3-10 °C/min to a final temperature of 300 °C nih.govthepharmajournal.com
MS Detector Electron Ionization (EI) at 70 eV nih.gov
Mass Transfer Line Temp 220-240 °C nih.govthepharmajournal.com

High-Performance Liquid Chromatography (HPLC) for Separation and Analysis

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the separation, identification, and quantification of compounds that may not be sufficiently volatile or thermally stable for GC analysis. nih.gov Given the increased polarity conferred by the hydroxymethyl group, this compound is an ideal candidate for HPLC analysis. This method is one of the most precise techniques for the quantitative determination of plant constituents and synthetic compounds. researchgate.netresearchgate.net

The most common mode for analyzing phenolic compounds is reversed-phase HPLC (RP-HPLC). researchgate.net In this setup, the sample is dissolved in a suitable solvent and injected into a liquid stream (the mobile phase) that passes through a column packed with a nonpolar stationary phase, typically octadecylsilane (B103800) (C18). nih.gov The separation is driven by the hydrophobic interactions between the analyte and the stationary phase. More polar compounds, like this compound, will have less affinity for the nonpolar stationary phase and will elute earlier than less polar compounds like its parent, carvacrol.

The mobile phase usually consists of a mixture of water and a less polar organic solvent, such as acetonitrile (B52724) or methanol. phcog.com An isocratic elution (constant mobile phase composition) or a gradient elution (changing composition) can be used to achieve optimal separation. nih.govphcog.com Detection is commonly performed using an ultraviolet-visible (UV-Vis) detector, as the phenolic ring possesses a strong chromophore. sielc.com

Validated HPLC methods for the analysis of thymol and carvacrol are well-documented and can be readily adapted for this compound. nih.govresearchgate.net

ParameterTypical Conditions for Related Phenols (Thymol/Carvacrol)Reference
Column Reversed-phase C18 or C8 column (e.g., ACE C18, Kinetex XB-C18) nih.govnih.gov
Mobile Phase Isocratic or gradient mixture of Acetonitrile (ACN) and Water, sometimes with a buffer like formic or phosphoric acid. A common isocratic mixture is ACN:H₂O (50:50). nih.govsielc.com
Flow Rate 0.5 - 1.0 mL/min nih.govsielc.com
Detection UV-Vis Detector, typically at 200 nm or 274 nm sielc.com
Injection Volume 10 - 20 µL nih.gov
Column Temperature Ambient or controlled (e.g., 25-40 °C)

The reliability of HPLC methods is established through validation, assessing parameters such as linearity, selectivity, precision, and recovery. nih.govphcog.com For thymol and carvacrol, HPLC methods have demonstrated excellent linearity (r² > 0.997) and high recovery rates (e.g., 97.6-97.7%). nih.gov Similar performance would be expected for a validated method analyzing this compound.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to predict molecular properties with high accuracy. A typical study on 2-(Hydroxymethyl)-5-(propan-2-yl)phenol would involve calculations using a specific functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)) to solve the Schrödinger equation approximately.

This analysis would involve calculating the most stable three-dimensional arrangement of atoms in the molecule, known as its ground-state geometry. By minimizing the energy of the molecule with respect to the positions of its nuclei, researchers can predict bond lengths, bond angles, and dihedral angles. Conformational analysis would also be crucial to identify different spatial arrangements (conformers) arising from the rotation around single bonds—specifically, the C-C bond of the hydroxymethyl group and the C-O bond of the phenol (B47542) group—and to determine their relative stabilities.

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. This analysis would focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for determining molecular stability and reactivity. A smaller gap generally implies higher reactivity. The analysis would map the distribution of these orbitals across the molecule.

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution within a molecule. It is used to predict sites for electrophilic and nucleophilic attack. The map would show regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and susceptible to nucleophilic attack. For this molecule, negative regions would be expected around the oxygen atoms, while positive regions would be associated with the hydroxyl protons.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure in a molecule. It examines charge transfer interactions (hyperconjugation) between filled donor orbitals and empty acceptor orbitals. This analysis would quantify the stability arising from these interactions, providing insight into intramolecular hydrogen bonding between the hydroxymethyl and phenolic hydroxyl groups and the delocalization of electron density throughout the aromatic ring.

This section would involve calculating the vibrational frequencies of the molecule in its optimized geometry. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, torsion). The results are used to predict the molecule's infrared (IR) and Raman spectra. By comparing the calculated spectrum with experimental data (if available), researchers can confirm the molecular structure and assign specific spectral bands to particular vibrational modes, such as the O-H stretching of the phenolic and hydroxymethyl groups or the C=C stretching of the aromatic ring.

NMR Chemical Shift Prediction and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds. Computational chemistry allows for the prediction of NMR chemical shifts, which can then be compared with experimental data for validation of the proposed structure.

Theoretical calculations of NMR parameters for this compound can be performed using quantum mechanical methods, such as Density Functional Theory (DFT). The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. The process involves optimizing the molecular geometry of the compound and then calculating the NMR shielding tensors. These tensors are subsequently converted into chemical shifts, typically by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS).

The accuracy of the predicted chemical shifts is highly dependent on the level of theory and the basis set used in the calculations. By comparing the calculated ¹H and ¹³C NMR chemical shifts with experimentally obtained spectra, the structural assignment can be confirmed. Any significant deviations between the predicted and experimental values may indicate the presence of different conformers or the need for a higher level of theoretical treatment. For complex molecules, this computational approach is invaluable in resolving ambiguities in spectral assignments.

Table 1: Predicted vs. Experimental ¹H and ¹³C NMR Chemical Shifts for a Hypothetical Analysis of this compound This table is for illustrative purposes and does not represent actual experimental data.

AtomPredicted Chemical Shift (ppm)Experimental Chemical Shift (ppm)
¹H NMR
Ar-H6.8 - 7.26.9 - 7.3
-CH₂-4.54.6
-OH (phenolic)5.05.2
-OH (alcoholic)2.52.7
-CH(CH₃)₂3.23.3
-CH(CH₃)₂1.21.3
¹³C NMR
C-OH155156
C-CH₂OH128129
Ar-C115 - 130116 - 131
-CH₂-6566
-CH(CH₃)₂2728
-CH(CH₃)₂2324

Quantum Chemical Parameters (e.g., electronegativity, hardness, electrophilicity)

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of this compound. Parameters such as electronegativity (χ), chemical hardness (η), and electrophilicity (ω) are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

These global reactivity descriptors are crucial for predicting the chemical behavior of the molecule. A smaller HOMO-LUMO energy gap suggests higher reactivity. Electronegativity indicates the tendency of a molecule to attract electrons, while chemical hardness signifies its resistance to deformation or change in its electron distribution. The electrophilicity index provides a measure of the energy lowering of a molecule when it accepts electrons from the environment. These parameters are valuable in understanding the molecule's potential to participate in chemical reactions and interact with biological systems.

Table 2: Calculated Quantum Chemical Parameters for this compound This table is for illustrative purposes and does not represent actual experimental data.

ParameterValue
HOMO Energy (eV)-8.5
LUMO Energy (eV)-1.2
Energy Gap (eV)7.3
Electronegativity (χ) (eV)4.85
Chemical Hardness (η) (eV)3.65
Electrophilicity Index (ω) (eV)3.22

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, such as a protein. This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds.

Ligand-Protein Interaction Prediction and Binding Affinity Assessment

Molecular docking simulations can predict how this compound interacts with the active site of a target protein. The simulation software places the ligand in various orientations and conformations within the binding site and calculates a scoring function to estimate the binding affinity. This score, often expressed in kcal/mol, represents the free energy of binding. A more negative score indicates a more favorable binding interaction.

The simulations also reveal the specific types of interactions between the ligand and the protein's amino acid residues. For this compound, these interactions would likely include hydrogen bonds involving its hydroxyl groups, and hydrophobic interactions with its aromatic ring and isopropyl group.

Identification of Potential Biological Targets and Binding Sites

By performing docking studies against a panel of known biological targets, it is possible to identify potential proteins with which this compound may interact. This approach, often referred to as reverse docking, can help in identifying new therapeutic targets for the compound.

Once a potential target is identified, molecular docking can be used to explore the specific binding site on the protein. The analysis of the docked pose reveals the key amino acid residues that form the binding pocket and are crucial for the ligand-protein interaction. This information is vital for understanding the compound's biological activity and for designing more potent and selective analogs.

Table 3: Illustrative Molecular Docking Results for this compound with Potential Protein Targets This table is for illustrative purposes and does not represent actual experimental data.

Protein TargetBinding Affinity (kcal/mol)Key Interacting Residues
Cyclooxygenase-2 (COX-2)-8.2Arg120, Tyr355, Ser530
Tumor Necrosis Factor-alpha (TNF-α)-7.5Tyr59, Tyr119, Gly121
Bacterial DNA Gyrase-9.1Asp73, Gly77, Arg76

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively.

Development of Predictive Models for Biological Activities and Chemical Properties

To develop a QSAR model for a specific biological activity of this compound, a dataset of structurally related compounds with known activities is required. Various molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be constitutional, topological, geometrical, or quantum chemical in nature.

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates the descriptors with the observed biological activity. A robust QSAR model can then be used to predict the activity of new, untested compounds, thereby guiding the synthesis of more potent molecules. Similarly, QSPR models can be developed to predict important chemical properties like solubility, lipophilicity, and metabolic stability. These predictive models are powerful tools in the early stages of drug discovery and chemical research, saving time and resources.

Descriptors and Statistical Analysis in QSAR/QSPR

However, by examining studies on analogous compounds, such as thymol (B1683141) (5-methyl-2-isopropylphenol), we can infer the types of descriptors and statistical methods that would be relevant for a hypothetical QSAR/QSPR analysis of this compound. researchgate.netresearchgate.netnih.gov

Relevant Molecular Descriptors

For a phenolic compound like this compound, a range of descriptors would be calculated to construct a predictive model. wiley.comnih.gov These are typically categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors, reflecting the molecular composition without considering its geometry or electronic structure. Examples include molecular weight, number of atoms, number of specific atom types (e.g., oxygen, carbon), and counts of single and double bonds.

Topological Descriptors (2D): These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. They include various indices like the Wiener index, Randić connectivity indices, and Balaban J index, which quantify aspects of molecular size, shape, and branching. nih.gov

Geometrical Descriptors (3D): Calculated from the 3D coordinates of the atoms, these descriptors provide information about the molecule's shape and size. Examples include the molecular surface area, molecular volume, and principal moments of inertia.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations and describe the electronic properties of the molecule. researchgate.net Key descriptors in this category include:

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: These are crucial for predicting a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of molecular stability.

Dipole Moment: This describes the polarity of the molecule.

Mulliken Atomic Charges: These provide insight into the charge distribution within the molecule.

Physicochemical Descriptors: These describe properties like lipophilicity (log P), which is critical for predicting a molecule's behavior in biological systems.

A hypothetical data table of calculated descriptors for this compound, based on computational methods applied to similar phenolic compounds, might look as follows:

Descriptor CategoryDescriptor NameHypothetical ValueSignificance in QSAR/QSPR
Constitutional Molecular Weight166.22 g/mol Relates to size and transport properties.
Number of H-bond Acceptors2Influences interactions with biological targets.
Number of H-bond Donors2Important for binding affinity.
Rotatable Bonds3Relates to molecular flexibility.
Topological Wiener Index834Describes molecular branching.
First-Order Molecular Connectivity (¹χ)4.416Encodes information about atom connectivity.
Quantum-Chemical HOMO Energy-8.5 eVIndicates electron-donating ability.
LUMO Energy-0.5 eVIndicates electron-accepting ability.
HOMO-LUMO Gap8.0 eVRelates to chemical reactivity and stability.
Dipole Moment2.5 DReflects molecular polarity.
Physicochemical Log P (Octanol-Water Partition Coefficient)2.8Predicts lipophilicity and membrane permeability.

Statistical Analysis in QSAR/QSPR

Once a set of descriptors has been calculated for a series of compounds, statistical methods are employed to build a model that correlates these descriptors with the activity or property of interest. nih.gov The primary goal is to develop a robust and predictive equation.

Commonly used statistical techniques include:

Multiple Linear Regression (MLR): This method is used to establish a linear relationship between a dependent variable (e.g., biological activity) and a set of independent variables (the molecular descriptors). The quality of an MLR model is assessed using statistical parameters such as the coefficient of determination (R²), which indicates the proportion of variance in the dependent variable that is predictable from the independent variables. ufv.br

Partial Least Squares (PLS) Regression: PLS is particularly useful when the number of descriptors is large and there is a high degree of correlation among them. It is a robust method for finding the fundamental relationships between two matrices (X, the descriptors, and Y, the activity).

Principal Component Analysis (PCA): While not a regression technique itself, PCA is often used as a preliminary step to reduce the dimensionality of the descriptor dataset. It transforms a large set of correlated descriptors into a smaller set of uncorrelated variables called principal components, which can then be used in regression analysis.

The development of a reliable QSAR model involves several steps, including data set selection, descriptor calculation, model building using statistical methods, and rigorous model validation. Validation is crucial to ensure that the model is not only descriptive but also has predictive power for new, untested compounds. dntb.gov.ua

For instance, a hypothetical QSAR study on the antioxidant activity of a series of thymol derivatives might yield an MLR equation like:

log(1/IC50) = 0.5 * HOMO_Energy - 0.2 * LogP + 1.5 * Num_OH_Groups + constant

This equation would suggest that higher HOMO energy (greater electron-donating ability) and a greater number of hydroxyl groups enhance antioxidant activity, while higher lipophilicity might decrease it. The statistical significance of such a model would be evaluated by its R² value, the standard error of the estimate, and the F-statistic. External validation using a test set of compounds not included in the model development would be essential to confirm its predictive capability.

Advanced Applications in Chemical Science and Technology

Utilization as Synthetic Intermediates and Building Blocks

The bifunctional nature of 2-(Hydroxymethyl)-5-(propan-2-yl)phenol, possessing both a nucleophilic phenol (B47542) and a reactive benzyl (B1604629) alcohol moiety, establishes it as a significant building block in organic synthesis.

While direct, multi-step total syntheses using this compound as the starting material are not extensively documented in dedicated studies, its structural framework is integral to the synthesis of more complex molecules, including natural product analogues. The hydroxymethylation of phenols is a key strategy for producing biologically relevant scaffolds and intermediates for marine natural products. researchgate.netnih.gov This positions this compound as a crucial intermediate, obtainable from the selective hydroxymethylation of thymol (B1683141).

The phenolic scaffold itself is foundational in the organocatalytic synthesis of complex chiral molecules. For instance, the asymmetric dearomatization of related phenols can lead to the formation of decorated bicyclo[2.2.2]octenones, which form the core of several natural products like (+)-biscarvacrol. researchgate.net The synthesis of novel thymol derivatives, starting from the formylation of thymol to create a reactive handle, further illustrates the utility of this chemical backbone in generating new bioactive compounds. nih.gov Therefore, this compound serves as a pivotal, functionalized precursor for accessing a variety of fine chemicals and complex molecular architectures.

The compound this compound is a quintessential precursor for the synthesis of phenolic resins, also known as phenoplasts. Phenolic resins are thermosetting polymers formed through the reaction of a phenol with an aldehyde, typically formaldehyde (B43269). researchgate.net The initial step of this reaction, particularly under basic (resol) conditions, is the formation of hydroxymethylphenols.

As such, this compound represents an isolated monomeric unit, or a resole-type intermediate, ready for polymerization. Upon heating, the hydroxymethyl group can react with another phenol molecule (at an activated ortho or para position) or with the hydroxymethyl group of another molecule, eliminating water to form methylene (B1212753) or ether bridges, respectively. This process, known as curing, leads to a highly cross-linked, three-dimensional polymer network.

The presence and reactivity of the hydroxymethyl (methylol) group are critical for the properties of the final resin, influencing curing speed, bond strength, and flexibility. tridevresins.com Resins derived from substituted alkylphenols, such as the isopropyl- and methyl-substituted phenol of the title compound, are used to create tackifying resins for rubber compounding and high-performance adhesives. tridevresins.comgoogle.com The resulting thermoset materials are known for their high thermal stability, hardness, and chemical resistance.

Catalytic Roles

The distinct functional groups on the aromatic ring of this compound allow it to participate in catalysis, both as a ligand for metals and as an organocatalyst.

The phenolic hydroxyl group and the alcoholic hydroxyl group in this compound can act as coordination sites for transition metals, enabling its use as a ligand in catalysis. While specific applications of this exact molecule as a ligand are not widely reported, the principle has been demonstrated with closely related structures. For example, derivatives of its parent compound, thymol (2-isopropyl-5-methylphenol), have been used to create azo dyes that form coordination compounds with metals like Mn(III), Fe(III), and Co(III). researchgate.net

In the field of catalysis, ligands play a pivotal role in modulating the reactivity and selectivity of a transition metal center. chiba-u.jp For oxidation reactions, ligands can facilitate electron transfer between the metal ion and the substrate. orientjchem.org Given its structure, this compound has the potential to form stable chelate complexes with metal ions, which could be investigated for catalytic activities, such as in the oxidation of various substrates.

The field of organocatalysis has seen significant growth, with hydrogen-bonding catalysis emerging as a powerful tool for activating substrates in organic transformations. taylorfrancis.com Phenolic scaffolds are particularly effective in this regard due to the ability of the acidic phenolic hydroxyl group to act as a hydrogen-bond donor, activating electrophiles and controlling stereochemistry. rsc.org

This compound is well-suited for this role. The phenolic -OH group can form a hydrogen bond with a Lewis basic site (e.g., a carbonyl oxygen) on a substrate, increasing its electrophilicity. The presence of the additional hydroxymethyl group provides a second potential hydrogen-bonding site, which could lead to a more organized, bidentate interaction with the substrate. This dual hydrogen-bonding capability is a known strategy for reducing conformational flexibility and enhancing enantioselectivity in asymmetric reactions. rsc.orgrsc.org The utility of phenolic scaffolds has been demonstrated in hydroxylative phenol dearomatization reactions to generate complex, biologically relevant molecules. researchgate.net

Catalyst TypeActivation ModePotential Reactions for this compoundKey Structural Feature
Phenolic ScaffoldHydrogen BondingDiels-Alder, Aldol Reactions, Michael AdditionsPhenolic -OH Group
Bifunctional CatalystDual Hydrogen BondingAsymmetric Synthesis, Enantioselective TransformationsPhenolic -OH and Benzylic -OH Groups

Applications in Material Science

The primary application of this compound in material science is its function as a monomer for creating high-performance thermosetting polymers and resins, as detailed in section 7.1.2. These materials are valued for their mechanical and thermal properties.

The polymerization of this compound leads to the formation of a rigid, cross-linked network characteristic of phenolic resins. These resins serve as binders and matrix materials for a variety of applications:

Adhesives: Alkyl phenolic resins are used in demanding applications, such as in the automotive and leather industries, where strong, durable, and flexible bonds are required. tridevresins.com

Composites: Phenolic resins are used as the matrix for fiber-reinforced composites, which are valued for high strength, stiffness, and corrosion resistance. epo.org

Coatings: The chemical resistance and hardness of phenolic resins make them suitable for protective coatings.

The specific substitutions on the phenol ring (isopropyl and methyl groups) can modify the properties of the resulting polymer, affecting its solubility, flexibility, and compatibility with other materials. The compound is listed as a material building block, indicating its utility in creating a range of functional materials. bldpharm.com

Material TypeKey PropertyApplication ExampleRole of this compound
Thermosetting ResinHigh Thermal Stability, HardnessAutomotive AdhesivesMonomer/Cross-linking Precursor
Fiber-Reinforced CompositeHigh Strength-to-Weight RatioAerospace and Automotive ComponentsPolymer Matrix
Protective CoatingChemical and Corrosion ResistanceIndustrial Equipment and Tank LiningsPolymeric Binder

Components in Dyes and Pigments

While not a dye itself, this compound serves as a precursor molecule, or coupling component, in the synthesis of certain types of dyes, particularly azo dyes. Azo dyes represent the largest class of synthetic colorants and are characterized by the presence of one or more azo groups (–N=N–), which form a conjugated system responsible for the color of the molecule. nih.govekb.egnih.gov

The synthesis of an azo dye typically involves a two-step process: diazotization followed by an azo coupling reaction. nih.govkashanu.ac.ir

Diazotization : A primary aromatic amine is treated with a source of nitrous acid (typically sodium nitrite (B80452) in an acidic medium) at low temperatures (0–5 °C) to form a diazonium salt. nih.govcuhk.edu.hk These salts are generally unstable and are used immediately in the next step. nih.gov

Azo Coupling : The diazonium salt, acting as an electrophile, is then reacted with an electron-rich coupling component, such as a phenol or an aromatic amine. kashanu.ac.irwikipedia.org In the case of phenols, the reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated aromatic ring of the phenol. wikipedia.org

For this compound, the phenolic hydroxyl group is a strong activating group, directing the incoming diazonium electrophile to the ortho and para positions. Since the para position is occupied by the isopropyl group, the coupling reaction would be directed to one of the available ortho positions relative to the hydroxyl group. nih.govwikipedia.org The general reaction is depicted below:

*Ar-N₂⁺ + C₁₀H₁₄O₂ → Ar-N=N-C₁₀H₁₃O₂ + H⁺*

**(Diazonium Salt + this compound → Azo Dye)**

Functional Materials with Tailored Properties

The bifunctional nature of this compound, possessing both a phenolic hydroxyl and a hydroxymethyl group, makes it an ideal monomer for the synthesis of functional polymers, particularly phenolic resins (also known as phenoplasts). wikipedia.org These are a class of thermosetting polymers known for their excellent properties. wikipedia.org

The synthesis of these materials is analogous to the production of phenol-formaldehyde (PF) resins. youtube.com The hydroxymethyl group is a key reactive site that enables polymerization. wikipedia.org Upon heating, typically around 120 °C, these hydroxymethyl phenols undergo a condensation polymerization. wikipedia.orgyoutube.com The hydroxymethyl group of one monomer can react with an active ortho or para site on another monomer to form a methylene bridge (–CH₂–), or two hydroxymethyl groups can react to form an ether bridge (–CH₂–O–CH₂–), both reactions eliminating a molecule of water. wikipedia.org

This process results in a highly cross-linked, three-dimensional network structure, which is characteristic of thermosetting polymers. wikipedia.orgyoutube.com The high degree of cross-linking imparts several desirable properties to the final material, including:

High Thermal Stability : The strong covalent network resists thermal degradation.

Chemical Resistance : The cured resin is impervious to many solvents and chemical agents.

Mechanical Hardness and Rigidity : The rigid network structure results in a hard, durable material. wikipedia.org

The specific structure of this compound influences the properties of the resulting polymer. The bulky isopropyl group and the methyl group can affect the packing of the polymer chains and the cross-linking density, which in turn tailors the material's physical properties, such as solubility of the prepolymer and the flexibility of the final cured resin. The process of introducing hydroxymethyl groups onto a phenol ring, known as hydroxymethylation, is a recognized strategy to increase the reactivity of lignin, a natural phenolic polymer, for its use in producing more sustainable resin adhesives. researchgate.net Similarly, using this compound as a monomer allows for precise control over the polymer architecture, leading to functional materials with properties tailored for specific applications in coatings, adhesives, and composite materials. wikipedia.org

Table 1: Potential Properties of Functional Polymers Derived from this compound
PropertyDescriptionInfluence of Monomer Structure
Polymer TypeThermosetting Phenolic ResinFormation of a cross-linked network via condensation of hydroxymethyl and phenolic hydroxyl groups.
Thermal StabilityHigh resistance to heat degradation.The stable aromatic backbone and high cross-link density contribute to thermal robustness.
Chemical ResistanceExcellent resistance to acids, bases, and organic solvents.The dense, three-dimensional network limits the penetration of chemical agents.
Mechanical StrengthHigh hardness, rigidity, and compressive strength.The degree of cross-linking determines the material's mechanical properties. The isopropyl group may slightly reduce brittleness compared to standard PF resins.
Solubility (Prepolymer)Soluble in organic solvents before curing.The isopropyl and methyl groups can enhance solubility in less polar solvents, aiding in processing.

Analytical Chemistry Applications

In analytical chemistry, the focus is on the precise detection and quantification of chemical substances. This compound is relevant in this field both as a potential reference standard for quality control and as a target analyte for which specific detection methods must be developed.

Use as Reference Standards in Pharmaceutical and Chemical Quality Control

A reference standard is a highly purified and well-characterized substance used as a measurement benchmark in analytical testing. sigmaaldrich.com While this compound is not widely listed as a commercial reference standard, its use is critical in specific quality control contexts, particularly concerning products containing its parent isomer, carvacrol (B1668589).

Carvacrol is a major component of essential oils from plants like oregano and thyme and is used in food, cosmetic, and pharmaceutical products for its antimicrobial properties. mdpi.com In formulated products, active ingredients can degrade over time due to interactions with excipients or environmental factors. A potential degradation pathway involves the reaction of a phenolic compound like carvacrol with trace amounts of formaldehyde. Formaldehyde can be present as an impurity in various pharmaceutical excipients. This reaction can lead to the formation of hydroxymethyl derivatives, such as this compound.

Therefore, to ensure the quality, stability, and safety of carvacrol-containing products, it is essential to detect and quantify such potential impurities or degradants. To do this, a certified reference material of this compound is necessary. sigmaaldrich.com This reference standard would be used to:

Validate Analytical Methods : Confirm that a method is accurate, precise, and specific for detecting the hydroxymethyl derivative.

Calibrate Instruments : Create calibration curves to accurately quantify the amount of the impurity in a sample.

Perform Quality Control Testing : Routinely test batches of products to ensure that the level of this impurity remains below a specified acceptance limit throughout the product's shelf life.

The synthesis and isolation of hydroxymethylated derivatives of carvacrol and its isomer thymol have been reported, demonstrating that these compounds can be produced in a pure form suitable for use as reference standards. researchgate.net

Development of Detection and Quantification Methods

Accurate detection and quantification of this compound in various matrices, such as essential oils, pharmaceutical formulations, or environmental samples, require robust analytical methods. The techniques employed are largely based on those developed for its parent compounds, thymol and carvacrol. pmf.unsa.baphcog.com The primary methods include High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). researchgate.netnih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for the analysis of phenolic compounds. nih.goviajps.com A typical HPLC method for this compound would involve:

Stationary Phase : A reversed-phase column, such as a C18 or C8, where the stationary phase is nonpolar. phcog.comiajps.com

Mobile Phase : A polar solvent mixture, typically an isocratic or gradient mixture of acetonitrile (B52724) and water, or methanol (B129727) and water, often with a small amount of acid (e.g., phosphoric acid) to ensure the phenolic hydroxyl group remains protonated. pmf.unsa.baiajps.com

Detection : A UV detector is commonly used, as the aromatic ring absorbs ultraviolet light. A detection wavelength around 274-280 nm is typical for this type of phenol. pmf.unsa.ba For higher sensitivity and selectivity, a fluorescence detector or a mass spectrometer (LC-MS) could be employed. nih.govnkust.edu.tw

Gas Chromatography (GC): GC is well-suited for analyzing volatile and semi-volatile compounds like phenols and their derivatives. mdpi.comepa.gov

Separation : The compound is vaporized and separated on a long, narrow capillary column (e.g., DB-5 or HP-1) based on its boiling point and interaction with the stationary phase. researchgate.netnih.gov

Detection : A Flame Ionization Detector (FID) provides good sensitivity for organic compounds. For unambiguous identification, a Mass Spectrometer (MS) is the detector of choice (GC-MS). The MS fragments the molecule in a reproducible way, generating a unique mass spectrum or "fingerprint" that confirms the compound's identity. researchgate.netresearchgate.net The retention time and mass spectrum are used for identification and quantification.

The table below summarizes the key parameters for these analytical methods. The limits of detection (LOD) and quantification (LOQ) for the hydroxymethyl derivative are expected to be in a similar low µg/mL or ng/mL range as its parent compounds. pmf.unsa.baphcog.comiajps.comsci-hub.se

Table 2: Analytical Methods for the Detection and Quantification of this compound
TechniqueTypical ColumnMobile Phase / Carrier GasDetectorPrinciple of Detection
HPLCReversed-Phase C18 or C8 (e.g., 250 mm x 4.6 mm, 5 µm)Acetonitrile/Water or Methanol/Water mixtureUV-Vis (274-280 nm), Fluorescence, Mass Spectrometry (MS)Separation based on polarity. Detection via UV absorbance, fluorescence, or mass-to-charge ratio.
GCFused Silica Capillary (e.g., HP-1, DB-5, 30 m x 0.25 mm)Helium or HydrogenFlame Ionization (FID), Mass Spectrometry (MS)Separation based on volatility/boiling point. Detection via ionization in a flame or by mass fragmentation pattern.

Future Directions and Emerging Research Avenues

Development of Sustainable and Green Synthetic Methodologies

The future synthesis of 2-(hydroxymethyl)-5-(propan-2-yl)phenol and its derivatives is expected to pivot towards green chemistry principles to minimize environmental impact and enhance efficiency. Traditional methods for the hydroxymethylation of phenols often rely on formaldehyde (B43269) under harsh alkaline or acidic conditions, which can lead to side reactions and the use of hazardous reagents. researchgate.netusda.gov Emerging research will likely focus on cleaner, more selective alternatives.

Key areas for future investigation include:

Biocatalytic Synthesis: Employing enzymes, such as hydroxylases or engineered oxidoreductases, offers a highly selective and environmentally benign route. Future research could focus on developing whole-cell biocatalysts or immobilized enzyme systems for the direct ortho-hydroxymethylation of carvacrol (B1668589). Biotechnological production of functionalized phenols is a growing field that could be adapted for this specific compound. rsc.orgtum.de

Heterogeneous Catalysis: The use of solid acid or base catalysts, such as zeolites or functionalized mesoporous silica, can facilitate easier separation and catalyst recycling, aligning with green chemistry goals. iitm.ac.in Research into titanoaluminophosphate molecular sieves has already shown promise for the ortho-selective hydroxymethylation of phenol (B47542), a methodology that could be adapted. iitm.ac.in

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters (temperature, pressure, and reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processes.

Renewable Feedstocks: Investigating the synthesis of the parent carvacrol scaffold from renewable bio-based sources, rather than petroleum-based precursors, will be a critical step towards a fully sustainable production pipeline.

Table 1: Comparison of Potential Green Synthetic Routes

Methodology Potential Advantages Research Challenges
Enzymatic Catalysis High selectivity (ortho-position), mild reaction conditions, reduced waste. Enzyme stability, cost of production, and substrate scope.
Heterogeneous Catalysis Catalyst reusability, simplified product purification, potential for continuous processes. iitm.ac.in Catalyst deactivation, lower reaction rates compared to homogeneous catalysts.
Photocatalysis Use of light as a clean energy source, ambient temperature reactions. Development of specific and efficient photocatalysts, quantum yield optimization.

| Electrochemical Synthesis | Avoidance of harsh chemical oxidants/reductants, precise control over reaction potential. | Electrode material selection, electrolyte compatibility, and scalability. |

Advanced Mechanistic Studies on Novel Reactions and Transformations

A deep understanding of the reaction mechanisms involving this compound is crucial for controlling its reactivity and designing novel transformations. The compound's two distinct hydroxyl groups—one phenolic and one benzylic—provide multiple sites for chemical reactions.

Future mechanistic studies should aim to:

Elucidate Selective Functionalization: Investigate reaction conditions that allow for the selective esterification, etherification, or oxidation of either the phenolic or the primary alcohol group. This would enable the creation of a diverse library of derivatives with tailored properties. nih.gov

Explore Polymerization Pathways: As a bifunctional monomer, the compound can participate in polymerization reactions. Mechanistic studies on its condensation polymerization with various co-monomers (e.g., dicarboxylic acids, diisocyanates) will be essential for developing new polyesters, polyurethanes, and phenolic resins. ncsu.edumdpi.com

Investigate Intramolecular Cyclization: Explore the potential for acid- or base-catalyzed intramolecular cyclization reactions to form heterocyclic structures, such as derivatives of dihydrobenzofuran, which are common motifs in biologically active molecules.

Computational Modeling of Reaction Pathways: Utilize density functional theory (DFT) and other computational methods to model transition states and reaction intermediates. This can provide insights into reaction kinetics and selectivity, guiding the design of more efficient synthetic protocols. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction of Activity

Emerging research avenues in this domain include:

De Novo Design: Using generative AI models to design novel derivatives of this compound tailored to bind to specific biological targets with high affinity and selectivity. researchgate.net

Predictive Bioactivity Modeling: Developing Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activities (e.g., antimicrobial, antioxidant, anticancer) of virtual libraries of derivatives. nih.govyoutube.com This in silico screening can prioritize the most promising candidates for synthesis and experimental testing, saving significant time and resources. biointerfaceresearch.commdpi.comnih.gov

ADMET Prediction: Employing ML algorithms to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the design phase. nih.govjbcpm.com This helps to identify candidates with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures.

Reaction Prediction and Synthesis Planning: Using AI tools to predict the outcomes of unknown chemical reactions and to devise optimal synthetic routes for complex derivatives, potentially uncovering novel and more efficient chemical transformations.

Table 2: Application of AI/ML in the Development of this compound Derivatives

AI/ML Application Objective Expected Outcome
Generative Models Design novel molecules with desired properties. Virtual compounds optimized for specific biological targets or material characteristics. researchgate.net
QSAR Modeling Predict the biological activity of unsynthesized compounds. Prioritized list of candidate molecules with high predicted efficacy for experimental validation. youtube.com
ADMET Prediction Forecast pharmacokinetic and toxicity profiles. Selection of derivatives with a higher probability of success in later developmental stages. jbcpm.com

| Molecular Docking | Simulate the binding of derivatives to protein targets. nih.gov | Understanding of binding modes and prediction of binding affinities to guide molecular design. nih.govnih.gov |

In-depth Exploration of Molecular Targets and Pathways for Biological Effects

While the parent compound carvacrol is known for its broad-spectrum biological activities, the specific molecular targets and signaling pathways affected by this compound remain unknown. nih.govnih.gov The addition of the hydroxymethyl group could significantly alter its interaction with biological systems.

Future research should focus on:

Target Identification: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the specific proteins (enzymes, receptors, ion channels) that bind to the compound.

Pathway Analysis: Employing transcriptomics and metabolomics to understand how the compound alters cellular signaling pathways. This could reveal its mechanism of action for potential anti-inflammatory, antimicrobial, or anticancer effects. researchgate.net

Comparative Studies with Carvacrol: Directly comparing the biological effects and molecular interactions of this compound with carvacrol to understand the specific contribution of the hydroxymethyl group to its activity profile.

Blood-Brain Barrier Permeability: In silico and in vitro studies to predict and assess the ability of this compound and its low molecular weight metabolites to cross the blood-brain barrier, which would be crucial for exploring its potential in neuroprotective applications. nih.gov

Expansion into Niche Applications and Specialized Chemical Fields

The unique structure of this compound makes it a versatile platform molecule for applications beyond traditional biological activities. Its bifunctionality is key to its potential in specialized chemical industries.

Future directions for niche applications include:

Specialty Polymers and Resins: As a bio-based monomer, it can be used to synthesize novel polyesters, polycarbonates, and epoxy resins with tailored properties such as high thermal stability, flame retardancy, or biodegradability. ncsu.edursc.orgacs.org

Fine Chemical Synthesis: Serving as a starting material for the synthesis of more complex molecules, such as specialty fragrances, agrochemicals, or pharmaceutical intermediates. The two hydroxyl groups offer handles for building molecular complexity.

Functional Coatings and Adhesives: Incorporation into polymer backbones could create functional materials for coatings and adhesives, where the phenolic moiety can impart antioxidant or antimicrobial properties to the final product.

Antimycotoxin Agents: Phenolic compounds are known to exhibit antimycotoxigenic properties. researchgate.net Future studies could explore the efficacy of this compound in food preservation and safety by inhibiting mycotoxin-producing fungi.

Interdisciplinary Research with Materials Science and Biotechnology

The full potential of this compound will be unlocked through collaborations that bridge chemistry with materials science and biotechnology.

Promising interdisciplinary research areas include:

Bio-based and Biodegradable Materials: In partnership with materials scientists, the compound could be a key building block for sustainable plastics. Research into its use in polyesters, similar to how 2,5-bis(hydroxymethyl)furan (BHMF) is used, could lead to new biodegradable materials. rsc.org

Drug Delivery Systems: The compound could be used to synthesize polymeric nanoparticles or hydrogels for controlled drug release. The phenolic structure could offer antioxidant protection to the encapsulated therapeutic agent.

Functionalized Biomaterials: Covalently attaching the molecule to the surface of biomaterials (e.g., implants, scaffolds) could confer antimicrobial and anti-inflammatory properties, reducing the risk of infection and promoting tissue integration.

Microbial Production Systems: Collaborating with biotechnologists to engineer microorganisms (like E. coli or yeast) for the direct biosynthesis of this compound from simple sugars, creating a completely renewable production route. rsc.orgmdpi.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.